N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide
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Overview
Description
N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide is a synthetic organic compound characterized by the presence of a pyridine ring, a formamide group, and an alkyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide typically involves the coupling of a pyridine derivative with an alkyne-containing intermediate. One common method involves the reaction of 4-aminopyridine with an appropriate alkyne derivative under mild conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the carbon-carbon triple bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the formamide group can form hydrogen bonds with target proteins. The alkyne moiety may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but differ in the position of the substituents.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring fused with an imidazole ring and a bromine substituent.
Uniqueness
N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide is unique due to the presence of the alkyne moiety, which imparts distinct reactivity and potential for further functionalization. This structural feature sets it apart from other similar compounds and expands its range of applications in various fields.
Properties
IUPAC Name |
N-[2-(but-2-ynoylamino)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-3-11(16)14-8-9-15-12(17)10-4-6-13-7-5-10/h4-7H,8-9H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQFJVCFWJCDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCNC(=O)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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